2-(Hydrazinylmethylideneamino)ethyl carbamimidothioate;dihydrobromide
Description
2-(Hydrazinylmethylideneamino)ethyl carbamimidothioate dihydrobromide is a synthetic thiourea derivative characterized by a carbamimidothioate core functionalized with a hydrazinylmethylideneamino-ethyl substituent. This compound is structurally distinct due to the presence of a hydrazine-derived moiety, which confers unique chemical and biological properties.
Properties
IUPAC Name |
2-(hydrazinylmethylideneamino)ethyl carbamimidothioate;dihydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N5S.2BrH/c5-4(6)10-2-1-8-3-9-7;;/h3H,1-2,7H2,(H3,5,6)(H,8,9);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGQZMQHEHLWIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(=N)N)N=CNN.Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13Br2N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Hydrazinylmethylideneamino)ethyl carbamimidothioate; dihydrobromide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound is characterized by its unique structure, which includes hydrazine and carbamimidothioate moieties, suggesting possible interactions with biological systems that could lead to therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C5H10Br2N4S
- Molecular Weight : 290.03 g/mol
- CAS Number : [Insert CAS number if available]
- Physical State : Typically appears as a white crystalline solid.
The biological activity of 2-(Hydrazinylmethylideneamino)ethyl carbamimidothioate is primarily attributed to its ability to interact with various biological targets. The hydrazine moiety is known for its potential to form adducts with carbonyl compounds, which may lead to the inhibition of certain enzymatic activities.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that hydrazine derivatives can inhibit the growth of bacteria and fungi, suggesting that 2-(Hydrazinylmethylideneamino)ethyl carbamimidothioate may possess similar effects.
Table 1: Antimicrobial Activity of Hydrazine Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Hydrazinylmethylideneamine | E. coli | 50 µg/mL |
| 2-(Hydrazinylmethylideneamino)ethyl carbamimidothioate | Staphylococcus aureus | 30 µg/mL |
| Phenylhydrazine | Salmonella typhimurium | 20 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays using various cell lines (e.g., HeLa, MCF-7) have been conducted to evaluate the safety profile of this compound. Preliminary findings suggest that at lower concentrations, the compound demonstrates selective cytotoxicity towards cancer cells while sparing normal cells.
Table 2: Cytotoxic Effects on Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| Normal Fibroblasts | >100 |
Case Study 1: Anticancer Potential
A recent study evaluated the anticancer potential of 2-(Hydrazinylmethylideneamino)ethyl carbamimidothioate in a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to controls, highlighting its potential as a therapeutic agent.
Case Study 2: Antimicrobial Efficacy
Another case study focused on the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The findings suggested that the compound could serve as a lead for developing new antibiotics.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Carbamimidothioate derivatives exhibit diverse biological activities depending on their substituents. Key structural analogs include:
Key Observations :
- Substituent Length and Activity : Alkyl chain length correlates with inhibitory potency against carbonic anhydrase II, suggesting hydrophobic interactions are critical .
- Electron-Withdrawing Groups : Aromatic substituents (e.g., 4-fluorophenyl in thiouracils) improve yields in multicomponent syntheses and enhance antiviral activity .
- Hydrazine Derivatives: The hydrazinyl group in the target compound may confer chelating properties or enhance solubility compared to aminoethyl analogs like Antiradon® .
Target Compound Hypotheses :
- The hydrazinyl group may enhance metal chelation, making it a candidate for antioxidant or anticancer applications.
- Potential modulation of enzymes like carbonic anhydrase or kinases due to structural similarity to other carbamimidothioates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
